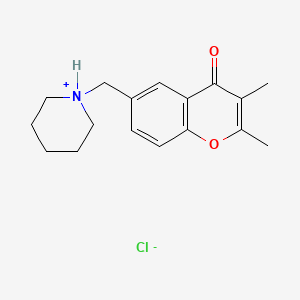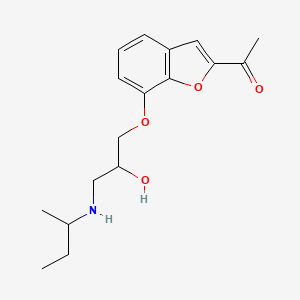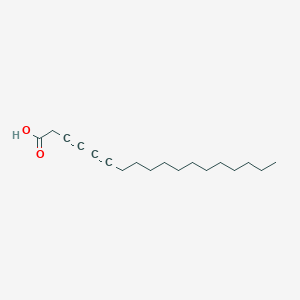
3,5-Octadecadiynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 3rd and 5th positions of its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadecadiynoic acid typically involves the oxidative coupling of acetylenic precursors. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. The reaction conditions often include the use of sulfur dioxide to maintain the catalytic activity of cuprous chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
3,5-Octadecadiynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Octadecadiynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s ability to form reactive intermediates, such as radicals and epoxides, plays a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadiynoic acid: Another acetylenic fatty acid with similar structural features but different positions of triple bonds.
9,12,15-Octadecatrienoic acid: A polyunsaturated fatty acid with three double bonds.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
174063-98-0 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
octadeca-3,5-diynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-12,17H2,1H3,(H,19,20) |
Clé InChI |
DIKLZTDHCOPWIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC#CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


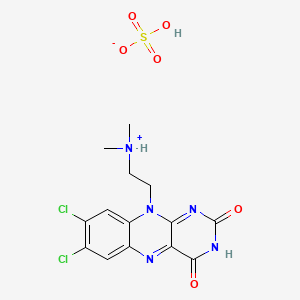

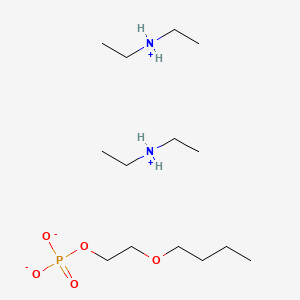
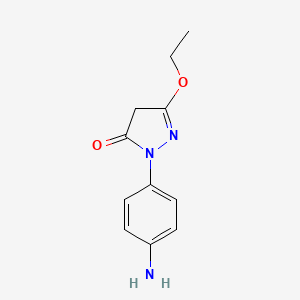
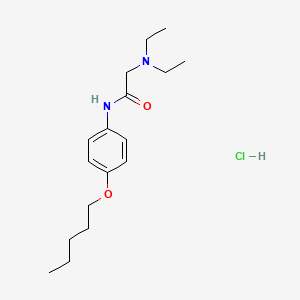
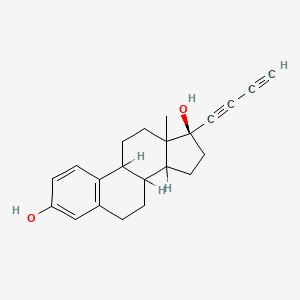
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)




![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
